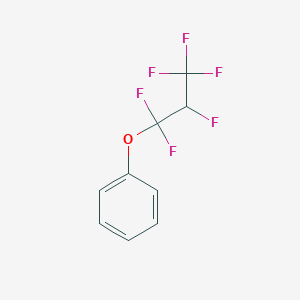

1,1,2,3,3,3-Hexafluoropropoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

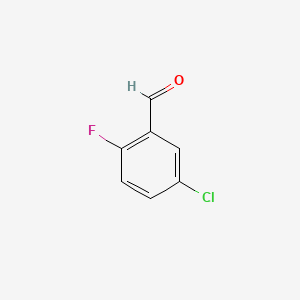

1,1,2,3,3,3-Hexafluoropropoxybenzene (HFPB) is a fluorinated organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 132°C and a melting point of -71°C. HFPB is a versatile compound that has been used in a variety of fields, including organic synthesis, catalysis, and drug delivery. It is also used in the development of new materials and in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Ultrafast Photochemical Reactions

1,1,2,3,3,3-Hexafluoropropoxybenzene and related compounds exhibit intricate photochemical reactions. Research reveals that certain fluorenylidene derivatives exhibit ultrafast reactions upon photolysis, forming excited singlet and triplet states. These states engage in various solvent interactions and possess distinct lifetimes, reflecting complex photodynamics (Wang et al., 2007).

Advanced Material Applications

Hexafluorobenzene, a relative of this compound, has been evaluated for its potential in dielectric etch applications. It offers a promising reduction in global warming emissions compared to traditional processes. However, challenges like polymer deposition and delivery complexities due to its liquid state at room temperature necessitate further innovations (Chatterjee et al., 2001).

Photochemical Synthesis of Fluorocarbon Structures

Explorations in photochemistry reveal that hexafluorobenzene, under ultraviolet irradiation, can transform into Dewar valence isomers. These isomers serve as key intermediates, facilitating the synthesis of a wide array of fluorocarbons and their derivatives (Lemal, 2001).

Coordination Chemistry and Complex Formation

The coordination chemistry of fluorocarbons, closely related to hexafluorobenzene, is significant. Cryptand structures incorporating fluorocarbon elements have demonstrated unique interaction patterns with metal ions, evidenced by shifts in NMR resonances and structural analyses. Such studies contribute to understanding the complex interactions in fluorocarbon-based coordination compounds (Plenio et al., 1997).

Propiedades

IUPAC Name |

1,1,2,3,3,3-hexafluoropropoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-7(8(11,12)13)9(14,15)16-6-4-2-1-3-5-6/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIMAHYTZWHKGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379342 |

Source

|

| Record name | 1,1,2,3,3,3-hexafluoropropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

357-98-2 |

Source

|

| Record name | 1,1,2,3,3,3-hexafluoropropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)